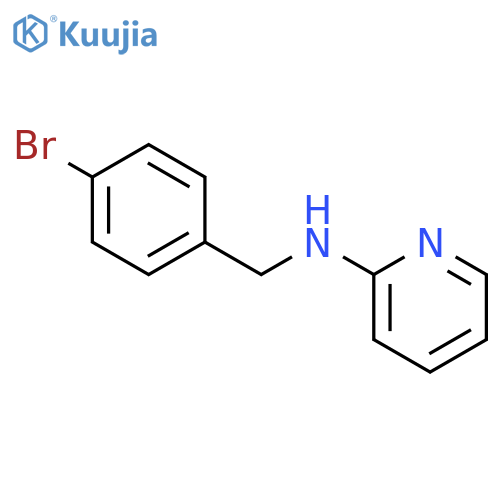Cas no 117382-43-1 ((4-Bromo-benzyl)-pyridin-2-yl-amine)

(4-Bromo-benzyl)-pyridin-2-yl-amine 化学的及び物理的性質
名前と識別子
-
- (4-Bromo-benzyl)-pyridin-2-yl-amine
- N-[(4-bromophenyl)methyl]pyridin-2-amine
- CBDivE_000291
- AKOS008967379
- 117382-43-1
- N-(4-bromobenzyl)pyridin-2-amine
- Oprea1_423505
- N-(4-Bromobenzyl)-2-pyridinamine
- 2-Pyridinamine, N-[(4-bromophenyl)methyl]-
- 2-pyridinamine,n-[(4-bromophenyl)methyl]-
-
- MDL: MFCD00448316
- インチ: InChI=1S/C12H11BrN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)
- InChIKey: MBJGVIVWYUXRQP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)NCC2=CC=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 262.01056Da
- どういたいしつりょう: 262.01056Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 24.9Ų
(4-Bromo-benzyl)-pyridin-2-yl-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632509-10g |
N-(4-bromobenzyl)pyridin-2-amine |
117382-43-1 | 98% | 10g |
¥42094.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632509-5g |
N-(4-bromobenzyl)pyridin-2-amine |
117382-43-1 | 98% | 5g |
¥24948.00 | 2024-08-09 |
(4-Bromo-benzyl)-pyridin-2-yl-amine 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
(4-Bromo-benzyl)-pyridin-2-yl-amineに関する追加情報
Introduction to (4-Bromo-benzyl)-pyridin-2-yl-amine (CAS No. 117382-43-1)
(4-Bromo-benzyl-pyridin-2-yl-amine) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 117382-43-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. Its molecular structure, combining a bromobenzyl group with a pyridine amine moiety, makes it a versatile intermediate for synthesizing various bioactive molecules.
The 4-Bromo-benzyl moiety introduces a bromine atom at the para position of the benzyl group, which is a common strategy in medicinal chemistry for enhancing reactivity and facilitating further functionalization. The pyridin-2-yl-amine part of the molecule contributes to its ability to interact with biological targets, particularly due to the electron-rich nature of the pyridine ring and the basicity of the amine group. These features make it an attractive building block for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing both bromobenzyl and pyridine amine groups. These structures have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, studies have demonstrated that derivatives of (4-Bromo-benzyl)-pyridin-2-yl-amine can inhibit the growth of certain cancer cell lines by targeting specific enzymes or signaling pathways involved in tumor progression.
The synthesis of (4-Bromo-benzyl)-pyridin-2-yl-amine typically involves multi-step organic reactions, starting from commercially available precursors such as 4-bromobenzaldehyde and 2-pyridinemethanamine. The bromobenzaldehyde component is first reacted with 2-pyridinemethanamine under appropriate conditions to form the desired amide linkage. Subsequent bromination or other functional group transformations can be employed to achieve higher degrees of molecular complexity.
One of the key advantages of using (4-Bromo-benzyl)-pyridin-2-yl-amine as a pharmacophore is its ability to undergo further modifications to tailor its biological activity. For example, introducing additional substituents at various positions on the benzene ring or the pyridine ring can significantly alter its binding affinity and selectivity towards specific targets. This flexibility makes it a valuable tool for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.
The compound's relevance in drug discovery is further underscored by its role in several ongoing research projects aimed at identifying novel therapeutic agents. Researchers are leveraging its structural features to design molecules that can modulate complex biological processes relevant to human health and disease. The growing body of literature on this compound highlights its potential as a scaffold for developing next-generation pharmaceuticals.
In addition to its applications in drug development, (4-Bromo-benzyl)-pyridin-2-yl-amine has also shown promise in material science and chemical biology. Its unique electronic properties make it suitable for use in designing advanced materials with specific optical or electronic characteristics. Furthermore, its ability to interact with biological molecules has opened up new avenues for studying protein-ligand interactions and developing probes for biochemical assays.
The future prospects for (4-Bromo-benzyl)-pyridin-2-yl-amine are promising, with ongoing research expected to uncover new applications and therapeutic potentials. As our understanding of its chemical behavior and biological effects continues to grow, this compound is likely to play an increasingly important role in both academic research and industrial drug development.
117382-43-1 ((4-Bromo-benzyl)-pyridin-2-yl-amine) 関連製品
- 1354000-44-4(2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide)
- 935269-23-1(7-Bromo-4-nitroisoindolin-1-one)
- 1448132-59-9(N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide)
- 2091269-06-4(Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl-)
- 664364-58-3([cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol)
- 1267164-36-2(5-{(3-cyanopropyl)sulfanylmethyl}furan-2-carboxylic acid)
- 1352534-52-1(2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde)
- 1361856-36-1(3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde)
- 1872915-51-9(Methyl 2-(2,3,5-trifluorophenyl)propanoate)
- 1805484-99-4(2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)




